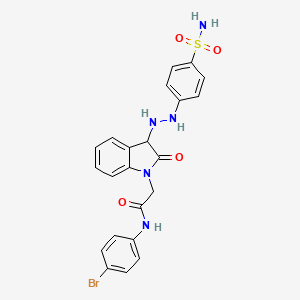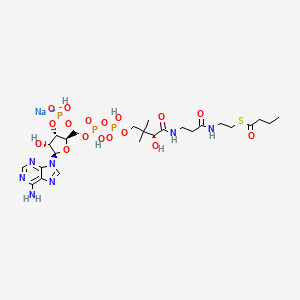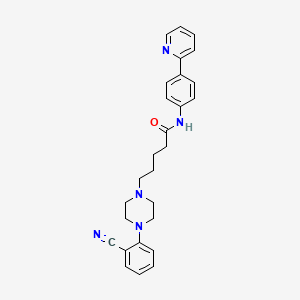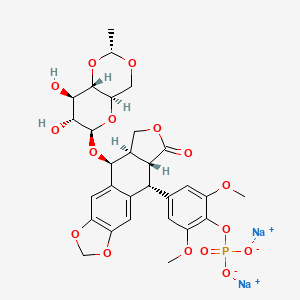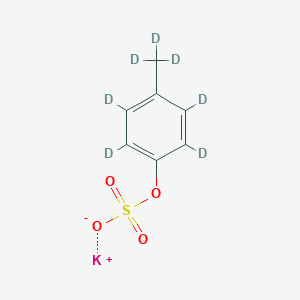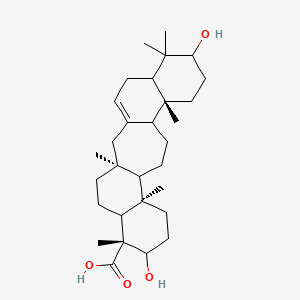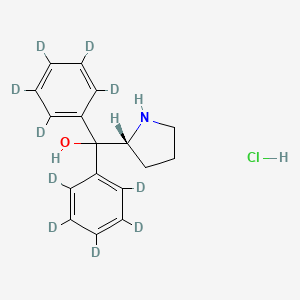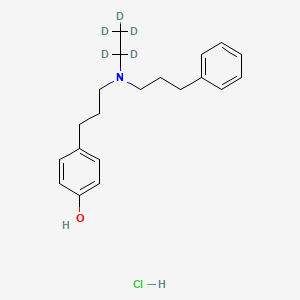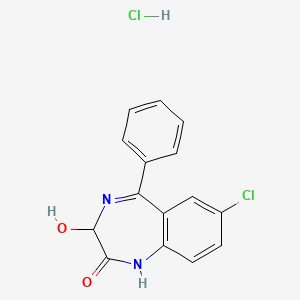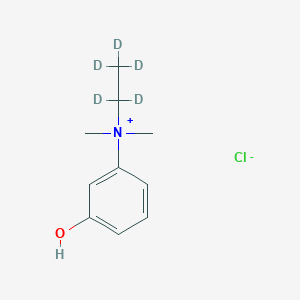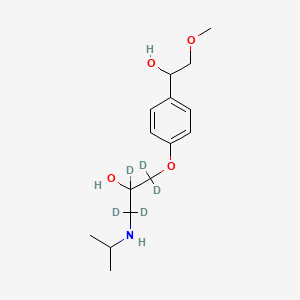
alpha-Hydroxy metoprolol-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Hydroxy Metoprolol-D5 is a labeled metabolite of metoprolol, a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension and angina . This compound is particularly useful in research due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-Hydroxy Metoprolol-D5 involves the incorporation of deuterium atoms into the metoprolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Hydroxy Metoprolol-D5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced back to its original form using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of a ketone derivative .
Applications De Recherche Scientifique
Alpha-Hydroxy Metoprolol-D5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of metoprolol.
Biology: Helps in understanding the metabolic pathways and interactions of metoprolol in biological systems.
Medicine: Assists in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of metoprolol.
Industry: Employed in the development of new beta-blockers and other cardiovascular drugs
Mécanisme D'action
Alpha-Hydroxy Metoprolol-D5 exerts its effects by blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces cardiac output by decreasing heart rate and contractility. The compound does not significantly affect beta-2 receptors, which minimizes side effects related to bronchoconstriction . The primary metabolic pathway involves the enzyme CYP2D6, which converts metoprolol to its metabolites, including this compound .
Comparaison Avec Des Composés Similaires
Metoprolol: The parent compound, used widely in clinical settings.
O-Demethylmetoprolol: Another metabolite of metoprolol with similar pharmacological properties.
Atenolol: A beta-1 selective blocker with a similar mechanism of action but different pharmacokinetic profile.
Uniqueness: Alpha-Hydroxy Metoprolol-D5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable for research applications where accurate measurement of drug metabolism is crucial .
Propriétés
Formule moléculaire |
C15H25NO4 |
|---|---|
Poids moléculaire |
288.39 g/mol |
Nom IUPAC |
1,1,2,3,3-pentadeuterio-1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i8D2,9D2,13D |
Clé InChI |
OFRYBPCSEMMZHR-GFFAQJKJSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(COC)O)O)NC(C)C |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


